![molecular formula C14H22N4O3S B4246943 4-{5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridin-2-yl}morpholine](/img/structure/B4246943.png)
4-{5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridin-2-yl}morpholine
概要
説明
4-{5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridin-2-yl}morpholine is a complex organic compound that features a morpholine ring substituted with a pyridinyl group and a sulfonyl group attached to a piperazine ring
Safety and Hazards
作用機序
Target of Action
The primary target of the compound “4-{5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinyl}morpholine” is currently unknown. The compound’s structure suggests it might interact with proteins or enzymes that have affinity for piperazine derivatives
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Based on its structural similarity to other piperazine derivatives, it might bind to its target protein or enzyme, altering its function and leading to changes in cellular processes .
Biochemical Pathways
Piperazine derivatives are known to interact with a variety of biochemical pathways, depending on their specific targets
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-{5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridin-2-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
4-{5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridin-2-yl}morpholine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or cardiovascular conditions.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.
Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfonyl and piperazine groups.
類似化合物との比較
Similar Compounds
4-[(4-methyl-1-piperazinyl)sulfonyl]aniline: This compound shares the sulfonyl and piperazine groups but lacks the morpholine and pyridinyl groups.
4-[(4-methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride: This compound has a similar piperazine structure but differs in the presence of a benzoic acid group.
Uniqueness
4-{5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridin-2-yl}morpholine is unique due to its combination of a morpholine ring, a pyridinyl group, and a sulfonyl-piperazine moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
特性
IUPAC Name |
4-[5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S/c1-16-4-6-18(7-5-16)22(19,20)13-2-3-14(15-12-13)17-8-10-21-11-9-17/h2-3,12H,4-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPDEAFTBLRNOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


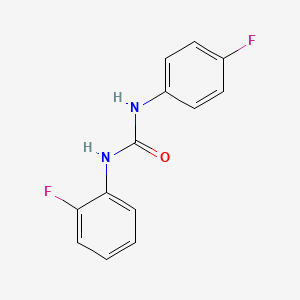
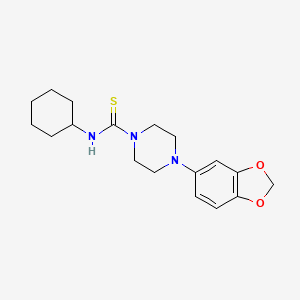
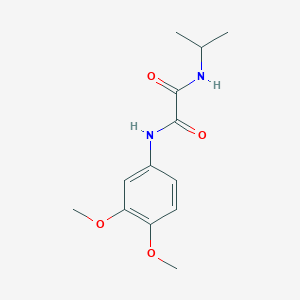
![2-{5-bromo-4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}ethanol](/img/structure/B4246870.png)
![8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4246878.png)
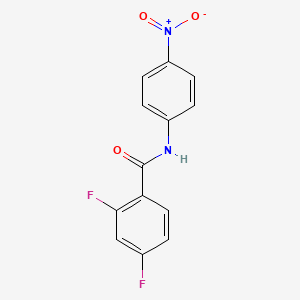
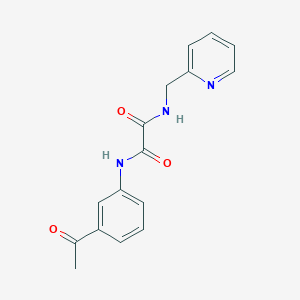
![N-cyclohexyl-2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4246914.png)
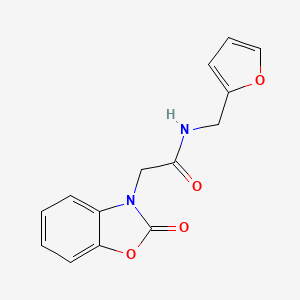
![2-{[1-(2,4-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B4246935.png)
![2-(methylthio)-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4246942.png)
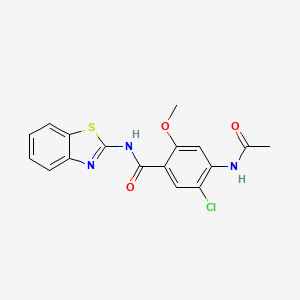
![3-Fluoro-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]benzonitrile](/img/structure/B4246956.png)
![5-(3-methoxyphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B4246964.png)
